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Compound of Interest

Compound Name: 2-(4-Phenoxybenzoyl)oxazole

Cat. No.: B1325387 Get Quote

An In-depth Technical Guide to 2-(4-
Phenoxybenzoyl)oxazole
For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental spectroscopic and biological data for 2-(4-
Phenoxybenzoyl)oxazole is not readily available in public literature. This guide presents the

chemical structure, a feasible synthesis protocol, and predicted analytical data based on

established chemical principles and data from structurally analogous compounds. The

biological context provided is based on the known activities of related oxazole derivatives and

should be considered illustrative for research purposes.

Executive Summary
This technical whitepaper provides a comprehensive overview of 2-(4-
Phenoxybenzoyl)oxazole, a heterocyclic compound of interest in medicinal chemistry and

materials science. This document details its chemical structure, proposes a detailed

experimental protocol for its synthesis, and presents a thorough analysis of its predicted

spectroscopic characteristics. All quantitative data is summarized in structured tables for clarity.

Furthermore, this guide includes workflow and pathway diagrams generated using Graphviz to

visually represent experimental processes and potential biological interactions, adhering to

specified formatting for high contrast and readability.
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Chemical Structure and Properties
2-(4-Phenoxybenzoyl)oxazole is an organic molecule featuring a central benzoyl ketone

linking a phenoxy group and an oxazole ring. The oxazole ring, a five-membered heterocycle

containing both oxygen and nitrogen, is a well-known pharmacophore found in numerous

biologically active compounds. The phenoxybenzoyl moiety can influence the molecule's steric

and electronic properties, potentially modulating its interaction with biological targets.

Chemical Structure:

(Simplified ASCII representation)

Table 1: Chemical Identification and Properties

Identifier Value Source

IUPAC Name
(Oxazol-2-yl)(4-

phenoxyphenyl)methanone
N/A

CAS Number 898759-95-0 [1]

Molecular Formula C₁₆H₁₁NO₃ [1]

Molecular Weight 265.27 g/mol [1]

Predicted LogP 3.5 - 4.5 N/A

Predicted Solubility

Poorly soluble in water, soluble

in organic solvents like DMSO,

DMF, and chlorinated solvents.

N/A

Synthesis Protocol
While a specific published synthesis for 2-(4-Phenoxybenzoyl)oxazole is not available, a

plausible and efficient route is the Van Leusen oxazole synthesis. This method involves the

reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). For a benzoyl-substituted

oxazole, a common approach is the reaction of an acyl chloride with an appropriate isocyanide

derivative, followed by cyclization. Below is a detailed, generalized protocol.
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Proposed Synthesis: Reaction of 4-Phenoxybenzoyl
Chloride with Tosylmethyl Isocyanide
This protocol is adapted from established methods for the synthesis of 2,5-disubstituted

oxazoles.

Experimental Protocol:

Preparation of 4-Phenoxybenzoyl Chloride:

To a solution of 4-phenoxybenzoic acid (1 equivalent) in anhydrous dichloromethane

(DCM, 10 mL/mmol) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.5

equivalents) dropwise at 0 °C.

Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas

evolution ceases.

Remove the solvent and excess oxalyl chloride under reduced pressure to yield crude 4-

phenoxybenzoyl chloride, which can be used in the next step without further purification.

Oxazole Formation:

In a separate flask under an inert atmosphere, dissolve tosylmethyl isocyanide (TosMIC,

1.1 equivalents) in anhydrous tetrahydrofuran (THF, 15 mL/mmol).

Cool the solution to -78 °C and add a solution of potassium tert-butoxide (KOtBu, 1.1

equivalents) in THF dropwise. Stir for 30 minutes at this temperature.

Add a solution of 4-phenoxybenzoyl chloride (1 equivalent) in anhydrous THF dropwise to

the reaction mixture at -78 °C.

Allow the reaction to slowly warm to room temperature and stir overnight.

Quench the reaction by adding saturated aqueous ammonium chloride solution.

Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure.

Purification:

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl

acetate in hexanes as the eluent, to afford pure 2-(4-phenoxybenzoyl)oxazole.
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Synthesis Workflow for 2-(4-Phenoxybenzoyl)oxazole

Step 1: Acyl Chloride Formation

Step 2: Oxazole Ring Formation

Step 3: Purification

4-Phenoxybenzoic Acid + Oxalyl Chloride

Reaction in DCM with catalytic DMF

4-Phenoxybenzoyl Chloride

Reaction at -78°C to room temp.

TosMIC + KOtBu in THF

Crude 2-(4-Phenoxybenzoyl)oxazole

Column Chromatography

Pure 2-(4-Phenoxybenzoyl)oxazole

Click to download full resolution via product page

Proposed synthesis workflow for 2-(4-Phenoxybenzoyl)oxazole.
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Analytical Data (Predicted)
The following tables summarize the predicted spectroscopic data for 2-(4-
Phenoxybenzoyl)oxazole. These predictions are based on the analysis of its constituent

chemical moieties and data from similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 8.20 - 8.15 Doublet 2H

Protons ortho to the

carbonyl group on the

benzoyl ring

~ 7.80 Singlet 1H
Proton at C5 of the

oxazole ring

~ 7.45 - 7.35 Triplet 2H
Meta protons of the

terminal phenyl ring

~ 7.30 Singlet 1H
Proton at C4 of the

oxazole ring

~ 7.25 - 7.15 Triplet 1H
Para proton of the

terminal phenyl ring

~ 7.10 - 7.05 Doublet 4H

Protons ortho to the

ether linkage (on both

rings)

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~ 182.0 Carbonyl Carbon (C=O)

~ 162.0 C2 of oxazole ring

~ 160.0 Carbon bearing the phenoxy group

~ 156.0 Carbon of the phenyl ring attached to oxygen

~ 143.0 C5 of oxazole ring

~ 132.0 CH carbons ortho to the carbonyl group

~ 130.0 CH carbons of the terminal phenyl ring

~ 128.0 C4 of oxazole ring

~ 125.0
CH carbon para to the ether linkage (terminal

phenyl)

~ 120.0
CH carbons ortho to the ether linkage (terminal

phenyl)

~ 118.0
CH carbons ortho to the ether linkage (central

phenyl)

Infrared (IR) Spectroscopy
Table 4: Predicted Characteristic IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3130 Medium-Weak C-H stretch (oxazole ring)

~ 3060 Medium-Weak C-H stretch (aromatic rings)

~ 1660 Strong C=O stretch (benzoyl ketone)

~ 1600, 1580, 1490 Medium-Strong
C=C stretch (aromatic rings)

and C=N stretch (oxazole ring)

~ 1240 Strong C-O-C stretch (aryl ether)

~ 1150 Medium C-O-C stretch (oxazole ring)

Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Fragmentation

m/z Value Proposed Fragment

265 [M]⁺ (Molecular Ion)

183 [M - C₆H₅O]⁺ (Loss of phenoxy radical)

172 [M - C₆H₅O - CO]⁺ (Subsequent loss of CO)

105
[C₆H₅CO]⁺ (Benzoyl cation, from cleavage of

the phenoxy-phenyl bond)

93 [C₆H₅O]⁺ (Phenoxy cation)

77 [C₆H₅]⁺ (Phenyl cation)

Potential Biological Activity and Signaling Pathways
(Illustrative)
While 2-(4-Phenoxybenzoyl)oxazole has not been characterized biologically, the oxazole

scaffold is present in many compounds with potent anticancer activity.[2][3] These derivatives

often exert their effects by targeting key cellular signaling pathways involved in cancer cell
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proliferation, survival, and metastasis. Common targets include STAT3, tubulin, and various

protein kinases.[1][4]

As an illustrative example, should 2-(4-Phenoxybenzoyl)oxazole possess anticancer

properties, a potential mechanism could involve the inhibition of the STAT3 signaling pathway.

STAT3 is a transcription factor that is constitutively activated in many cancers and promotes the

expression of genes involved in cell survival and proliferation.
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Illustrative Anticancer Mechanism via STAT3 Inhibition

2-(4-Phenoxybenzoyl)oxazole
(Hypothetical Agent)

STAT3

Inhibition

p-STAT3 (Active)

Phosphorylation
(e.g., by JAK/SRC kinases)

STAT3 Dimerization

Nuclear Translocation

DNA Binding

Gene Transcription
(e.g., Bcl-2, Cyclin D1)

Cell Proliferation
& Survival Apoptosis

Inhibition
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Example signaling pathway for anticancer oxazoles (hypothetical for this compound).
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Conclusion
2-(4-Phenoxybenzoyl)oxazole represents an interesting chemical scaffold with potential

applications in medicinal chemistry and drug discovery. This technical guide provides a

foundational resource for researchers by outlining its chemical properties, a robust synthetic

strategy, and a predicted analytical profile. The absence of direct experimental data highlights

an opportunity for further research to synthesize and characterize this compound, and to

explore its potential biological activities, possibly as an anticancer agent based on the known

properties of related oxazole derivatives. The methodologies and predictive data herein serve

as a valuable starting point for such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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